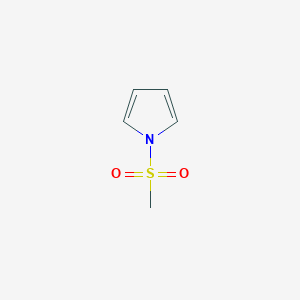

1-Methanesulfonylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523818 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51832-28-1 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methanesulfonylpyrrole and Its Structural Analogues

Strategies for N-Sulfonylation of Pyrrole (B145914) Systems

The introduction of a sulfonyl group onto the nitrogen atom of a pyrrole ring is a critical step in the synthesis of 1-methanesulfonylpyrrole and its analogues. This transformation can be achieved through several effective methods, including classical condensation reactions, modern catalytic processes, and oxidative techniques.

Paal-Knorr Condensation Incorporating Sulfonamides

The Paal-Knorr synthesis is a foundational and straightforward method for constructing the pyrrole ring from a 1,4-dicarbonyl compound. psu.edunih.gov This reaction can be adapted to produce N-sulfonylated pyrroles by using a primary sulfonamide, such as methanesulfonamide (B31651), in place of ammonia (B1221849) or a primary amine. psu.eduyoutube.com The condensation of the 1,4-dicarbonyl compound with the sulfonamide, typically under acidic conditions, leads to the formation of the N-sulfonylated pyrrole. youtube.comlibretexts.org

The reaction mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. libretexts.org The use of various amines and sulfonamides with 2,5-dimethoxytetrahydrofuran, a precursor to the required 1,4-dicarbonyl compound, in the presence of a catalyst like iron(III) chloride in water, provides an operationally simple and efficient route to N-substituted pyrroles. youtube.com

| Reactants | Catalyst/Conditions | Product | Yield |

| 2,5-Dimethoxytetrahydrofuran, Sulfonamide | Iron(III) chloride, Water | N-Sulfonylpyrrole | Good to Excellent youtube.com |

| 1,4-Dicarbonyl Compound, Primary Sulfonamide | Acidic Conditions | N-Sulfonylpyrrole | Variable |

Ring-Closing Metathesis/Dehydrogenation Tandem Processes for N-Sulfonylpyrroles

A modern and efficient approach for the synthesis of N-sulfonylpyrroles involves a one-pot tandem reaction sequence combining ring-closing metathesis (RCM) and oxidative aromatization. nih.gov This method starts from readily available N-sulfonylated diallylamines. The RCM step, catalyzed by a ruthenium catalyst such as the Grubbs II catalyst, cyclizes the diallylamine (B93489) to form a dihydropyrrole intermediate. nih.govrsc.org

This intermediate is then oxidized in situ to the corresponding aromatic N-sulfonylpyrrole. nih.gov Copper salts, such as Cu(OTf)₂ or CuBr₂, are often employed as co-catalysts in an oxygen atmosphere for the oxidative aromatization step, avoiding the need for hazardous oxidants. nih.gov This tandem process is valued for its simplicity, scalability, and use of environmentally benign oxygen as the terminal oxidant. nih.gov The reaction tolerates a range of substituents, although electron-donating groups on the substrates tend to favor the reaction, while electron-withdrawing groups can decrease efficiency. nih.gov

| Substrate | Catalyst System | Oxidant | Product | Yield Range |

| N-Sulfonylated Diallylamine | Grubbs II Catalyst (5 mol%), Cu(OTf)₂ (50 mol%) | Oxygen | N-Sulfonylpyrrole | 43–93% nih.gov |

Oxidative Approaches to Sulfone Formation from Precursors

An alternative strategy involves the formation of the sulfone group after the construction of the pyrrole ring or its precursor. The most common method for synthesizing sulfones is the oxidation of the corresponding sulfides. nih.gov This two-step process first involves the facile oxidation of a sulfide (B99878) to a sulfoxide (B87167), which is then further oxidized to the sulfone. nih.gov The second oxidation step generally requires more forcing conditions, such as higher temperatures and an excess of the oxidizing agent. nih.gov

A variety of oxidants can be employed for this transformation, including hydrogen peroxide, often in combination with acetic acid or catalysts like tantalum carbide or niobium carbide. nih.govresearchgate.net Environmentally benign systems, such as urea-hydrogen peroxide with phthalic anhydride, have also been developed to achieve the oxidation of sulfides to sulfones without the formation of the sulfoxide intermediate. researchgate.net These methods provide a versatile route to sulfones from readily available sulfide precursors. nih.govnsf.gov

| Substrate | Oxidizing System | Product | Key Features |

| Sulfide | H₂O₂ / Tantalum Carbide | Sulfoxide | High yield for sulfoxide. researchgate.net |

| Sulfide | H₂O₂ / Niobium Carbide | Sulfone | Efficiently affords sulfone. researchgate.net |

| Sulfide | Urea-hydrogen peroxide / Phthalic anhydride | Sulfone | Metal-free, environmentally benign. researchgate.net |

Derivatization and Functionalization Routes to Substituted 1-Methanesulfonylpyrroles

Once the this compound core is synthesized, its derivatization can be achieved through various functionalization reactions on the pyrrole ring. The methanesulfonyl group acts as a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. This deactivation influences the regioselectivity of subsequent reactions.

Alkylation and Acylation Reactions on the Pyrrole Ring

The Friedel-Crafts acylation of N-sulfonylpyrroles is a key method for introducing acyl groups onto the pyrrole ring. nih.govresearchgate.net The regiochemical outcome of this reaction is highly dependent on the Lewis acid used as the catalyst. nih.gov When a strong Lewis acid like aluminum chloride (AlCl₃) is used, acylation of N-arylsulfonylpyrroles predominantly occurs at the 3-position. nih.gov This is rationalized by a mechanism involving the formation of an organoaluminum intermediate. nih.gov

In contrast, the use of weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate, leads to the formation of the 2-acylpyrrole as the major product. nih.gov This switch in regioselectivity provides a valuable tool for selectively synthesizing either 2- or 3-substituted derivatives of this compound. nih.gov While less documented for N-sulfonylpyrroles specifically, Friedel-Crafts alkylation can also be used to introduce alkyl groups, with the regioselectivity likely following similar trends based on catalyst choice. nih.gov

Regioselectivity of Friedel-Crafts Acylation on N-Sulfonylpyrrole

| Lewis Acid Catalyst | Major Product |

|---|---|

| AlCl₃ (strong) | 3-Acylpyrrole nih.gov |

| SnCl₄ (weak) | 2-Acylpyrrole nih.gov |

Introduction of Other Functional Groups

Beyond acylation and alkylation, other electrophilic substitution reactions can be employed to introduce a variety of functional groups onto the this compound ring. These reactions include halogenation, nitration, and formylation.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using standard halogenating agents. The electron-withdrawing nature of the N-sulfonyl group directs substitution, and reaction conditions can be tuned to control the degree of halogenation.

Nitration: The nitration of aromatic methanesulfonamides is a known process, typically directing the incoming nitro group to the ortho and para positions on a benzene (B151609) ring. For N-sulfonylpyrroles, nitration would introduce a nitro group onto the pyrrole ring, a versatile functional group for further transformations.

Formylation: Formyl groups can be introduced onto the pyrrole ring through reactions like the Vilsmeier-Haack reaction, although the deactivated nature of the N-sulfonylated ring may require modified conditions. researchgate.net Efficient formylation methods have been developed for related heterocyclic systems, which could be adapted for this compound. nih.gov

These functionalization reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of substituted compounds for various applications.

Reactivity and Mechanistic Investigations of 1 Methanesulfonylpyrrole

Electrophilic Reactivity and Aromatic Transformations

The methanesulfonyl group deactivates the pyrrole (B145914) ring towards electrophilic attack, yet it also directs certain transformations, expanding its synthetic utility.

Pseudo-Gomberg Reaction with N-Methanesulfonylpyrroleresearchgate.net

The pseudo-Gomberg reaction, a method for aryl-aryl bond formation, has been successfully applied to N-methanesulfonylpyrrole. clockss.org This reaction typically involves the generation of an aryl radical from a diazonium salt, which then couples with an aromatic substrate. wikipedia.org In a specific application, the reaction of 4-aminopyridine (B3432731) N-oxide was used to generate a 1-oxido-4-pyridyl radical. clockss.org When this radical was reacted with various aromatic and heteroaromatic compounds, including N-methanesulfonylpyrrole, it resulted in the formation of the corresponding C-2 substituted product. clockss.org

The reaction with N-methanesulfonylpyrrole yielded the 2-substituted product exclusively, with a notable yield of 50%. clockss.org This outcome highlights the directive influence of the N-methanesulfonyl group and the electrophilic character of the attacking radical, which preferentially targets the electron-rich C-2 position of the pyrrole ring, even with the deactivating sulfonyl group present. clockss.org

Radical-Mediated Processes and N-S Bond Cleavage

The nitrogen-sulfur (N-S) bond in 1-methanesulfonylpyrrole is susceptible to cleavage under specific conditions, providing a valuable route to generate pyrrolyl radicals for subsequent functionalization reactions.

Generation of Pyrrolyl Radicals for Alkene Di-/Tri-functionalizationresearchgate.net

A visible-light-mediated strategy has been developed that utilizes sulfonyl pyrroles, such as this compound, as a novel source for both sulfonyl and pyrrolyl radicals. rsc.org This dual radical generation enables the di- and tri-functionalization of alkenes, a challenging transformation that allows for the construction of complex molecular architectures with quaternary carbon centers. rsc.orgnih.govsioc-journal.cn

The reaction proceeds via a radical/radical cross-coupling mechanism. The process involves the installation of a pyrrolyl group onto a carbon atom adjacent to an electron-withdrawing group, a task that is difficult to achieve through traditional electrophilic or radical addition methods. rsc.org This protocol has been successfully applied to synthesize dipyrrolyl acetonitriles and benzhydryl pyrroles, showcasing the synthetic utility of carbon-centered pyrrolyl radicals derived from the activation of the N–S bond. rsc.org

Photocatalytic Activation and Mechanistic Considerationsresearchgate.net

The cleavage of the N-S bond in this compound is facilitated by photocatalysis. rsc.org Under visible light irradiation, a photocatalyst absorbs energy and enters an excited state. beilstein-journals.org This excited photocatalyst can then transfer its energy to the sulfonyl pyrrole. rsc.org

Mechanistic investigations, supported by density functional theory (DFT) calculations, indicate that this energy transfer is the key step leading to the homolytic cleavage of the N–S bond. rsc.org This process generates a pyrrolyl radical and a sulfonyl radical. The generation of these reactive intermediates under mild, photocatalytic conditions represents a significant advancement, as it avoids harsh reagents and provides a controlled pathway for complex bond formations. rsc.orgnih.gov The ability to generate these radicals photocatalytically opens up new avenues for the functionalization of otherwise inert bonds. frontiersin.orgrsc.org

Chemoselective Reduction Pathways

The presence of the sulfonyl group on the pyrrole ring also enables chemoselective reductions, leading to dearomatized products like 3-pyrrolines, which are valuable synthetic building blocks. rsc.orgrsc.org

Reduction of 2-Acyl-N-sulfonylpyrroles to 3-Pyrrolinesresearchgate.net

While pyrroles are typically resistant to reduction due to their high electron density, the introduction of electron-withdrawing groups can facilitate their dearomatization. rsc.org Research has shown that 2-acyl-N-sulfonylpyrroles can be chemoselectively reduced to either 2-alkylpyrroles or 3-pyrrolines by carefully selecting the hydride source and solvent. rsc.orgrsc.orgnih.gov

Specifically, the reduction of 2-acyl-N-sulfonylpyrroles using sodium borohydride (B1222165) in a mixed solvent system of THF and methanol (B129727) at low temperatures (-78 °C to -15 °C) preferentially yields the corresponding 3-pyrrolines. rsc.org This dissolving metal-type reduction is believed to proceed through a mechanism involving the formation of a radical anion intermediate. numberanalytics.comyoutube.com The choice of reagents is critical; for example, using sodium triacetoxyborohydride (B8407120) leads to the formation of 2-alkylpyrroles instead. rsc.org This methodology provides a valuable alternative to other reduction protocols and has been applied in the formal synthesis of the antibiotic natural product anisomycin. rsc.org

| Substrate (Acyl Group) | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Benzoyl-1-(methylsulfonyl)-1H-pyrrole | NaBH4, THF/MeOH, -78 to -15 °C, 2h | 2-Benzyl-1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole | 81 |

| 2-Acetyl-1-(methylsulfonyl)-1H-pyrrole | NaBH4, THF/MeOH, -78 to -15 °C, 2h | 2-Ethyl-1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole | 75 |

| 1-(1-(Methylsulfonyl)-1H-pyrrol-2-yl)propan-1-one | NaBH4, THF/MeOH, -78 to -15 °C, 2h | 1-(Methylsulfonyl)-2-propyl-2,5-dihydro-1H-pyrrole | 78 |

| (4-Methoxyphenyl)(1-(methylsulfonyl)-1H-pyrrol-2-yl)methanone | NaBH4, THF/MeOH, -78 to -15 °C, 2h | 2-(4-Methoxybenzyl)-1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole | 85 |

Oxidative Transformations and Reaction Outcomes

The methanesulfonyl group on the pyrrole nitrogen significantly influences the ring's reactivity towards oxidative processes. As a potent electron-withdrawing group, it deactivates the pyrrole ring, making it less susceptible to oxidative degradation compared to N-alkyl or unprotected pyrroles. sci-hub.sethieme-connect.de This deactivation is synthetically useful, as it allows for transformations on other parts of the molecule or selective reactions at the pyrrole ring that might otherwise be impossible.

Research into the oxidative transformations of N-sulfonylated pyrroles has shown that they can participate in specific reactions where their reduced nucleophilicity is advantageous. For example, in (4+3) cycloaddition reactions, only N-sulfonylated pyrroles were found to be suitable substrates. thieme-connect.de Attempts to use N-acetyl, N-benzyl, or unprotected pyrroles failed, suggesting that the deactivation by the sulfonyl group prevents competitive oxidation of the pyrrole ring, which would otherwise be a problematic side reaction. thieme-connect.de

Despite this general resistance to oxidation, specific oxidative functionalizations of the pyrrole ring can be achieved under controlled conditions. Visible-light photoredox catalysis has emerged as a method to achieve oxidative C-H functionalization. researchgate.netrsc.org In this process, an excited state photocatalyst oxidizes the pyrrole to a radical cation. This intermediate is then susceptible to nucleophilic attack. While this has been demonstrated for the C-H sulfonamidation to form N-(2-pyrrole)-sulfonamides, it illustrates a pathway for overcoming the inherent inertness of the N-sulfonylated ring towards oxidation. researchgate.netrsc.org

However, under harsh oxidative conditions, such as those used in Scholl reactions for fusing aromatic units, the pyrrole core of related systems like porphyrins (which are composed of pyrrole subunits) can remain unaffected, further demonstrating the stability of the heterocyclic ring to certain oxidants. d-nb.info

The table below outlines the outcomes of various attempted oxidative reactions on N-sulfonylated pyrroles.

Table 2: Reaction Outcomes of N-Sulfonylpyrroles under Oxidative Conditions

| Reaction Type | Reagents/Conditions | Substrate | Outcome | Reference |

|---|---|---|---|---|

| (4+3) Cycloaddition | Dimethyldioxirane (DMDO) | N-Nosylpyrrole | Successful cycloaddition; the sulfonyl group prevents oxidative degradation of the pyrrole ring. | thieme-connect.de |

| (4+3) Cycloaddition | - | N-Acetyl-, N-benzyl-, unprotected pyrroles | Reaction failed; substrates are too susceptible to oxidation. | thieme-connect.de |

| Oxidative C-H Functionalization | Visible light, photocatalyst, O₂ | Pyrroles and Sulfonamides | Forms C-sulfonylated pyrroles via a pyrrole radical cation intermediate. | researchgate.netrsc.org |

Advanced Spectroscopic Techniques in the Research of 1 Methanesulfonylpyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 1-Methanesulfonylpyrrole. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. miamioh.edu

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For the pyrrole (B145914) ring, the electron-withdrawing nature of the N-sulfonyl group deshields the ring protons, shifting their signals downfield compared to unsubstituted pyrrole. libretexts.org The protons at the C2 and C5 positions (α-protons) are typically observed at a different chemical shift than the protons at the C3 and C4 positions (β-protons) due to their proximity to the nitrogen atom. The methyl protons of the sulfonyl group appear as a distinct singlet, typically in the range of 3.0-3.5 ppm. In a closely related compound, 1-(p-tolylsulfonyl)pyrrole, the α- and β-protons of the pyrrole ring are observed at approximately 7.23 ppm and 6.30 ppm, respectively. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbons of the pyrrole ring (α and β) and the methyl carbon of the sulfonyl group are expected to show distinct signals. The electron-withdrawing effect of the sulfonyl group also influences the chemical shifts of the pyrrole carbons. For 1-(p-tolylsulfonyl)pyrrole, the α- and β-carbons appear around 123.5 ppm and 113.8 ppm, respectively. nih.gov

2D NMR Techniques: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton coupling networks, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net These techniques collectively allow for the complete and confident assignment of the molecular structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Pyrrole α-H) | ~7.2 | Triplet |

| ¹H (Pyrrole β-H) | ~6.3 | Triplet |

| ¹H (SO₂-CH ₃) | ~3.1 | Singlet |

| ¹³C (Pyrrole C -α) | ~123 | - |

| ¹³C (Pyrrole C -β) | ~114 | - |

| ¹³C (SO₂-C H₃) | ~40 | - |

| Note: Data are estimated based on values for the closely related compound 1-(p-tolylsulfonyl)pyrrole. nih.govmsu.edu |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov For this compound, the key vibrational modes are associated with the sulfonyl group and the pyrrole ring.

The most characteristic absorptions arise from the sulfonyl (SO₂) group. These are the symmetric and asymmetric stretching vibrations, which are typically strong and appear in distinct regions of the spectrum. The asymmetric stretch is usually found at higher wavenumbers (1380-1340 cm⁻¹) while the symmetric stretch appears at lower wavenumbers (1180-1150 cm⁻¹). sci-hub.se The C-S stretching vibration is also observable.

The pyrrole ring exhibits several characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching vibrations. researchgate.netvscht.cz The specific frequencies and intensities of these bands provide a unique "fingerprint" for the molecule. vscht.cz Experimental data for 1-(p-tolylsulfonyl)pyrrole show strong SO₂ asymmetric and symmetric stretching bands at 1379 cm⁻¹ and 1178 cm⁻¹, respectively. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Pyrrole C-H Stretch | 3150 - 3100 | Medium |

| SO₂ Asymmetric Stretch | 1380 - 1340 | Strong |

| Pyrrole C=C Stretch | 1550 - 1450 | Medium-Strong |

| SO₂ Symmetric Stretch | 1180 - 1150 | Strong |

| Pyrrole C-N Stretch | ~1200 | Medium |

| C-S Stretch | 800 - 600 | Medium |

| Note: Data are based on general correlation tables and experimental values for related sulfonyl compounds. nih.govvscht.czresearchgate.netrsc.org |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For this compound (C₅H₇NO₂S), the calculated monoisotopic mass is 145.0197 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion peak (M⁺•).

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. msu.edu Common fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at m/z 130.

Loss of the methanesulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond would yield the pyrrole cation, resulting in a fragment at m/z 66.

Formation of the methanesulfonyl cation: Cleavage of the N-S bond where the charge is retained by the sulfonyl fragment would produce an ion at m/z 79 ([CH₃SO₂]⁺).

Loss of sulfur dioxide (SO₂): Rearrangement and fragmentation could lead to the loss of a neutral SO₂ molecule.

The relative abundance of these fragment ions helps to confirm the connectivity of the atoms within the molecule. miamioh.edulibretexts.org

| m/z Value | Proposed Fragment | Neutral Loss |

| 145 | [C₅H₇NO₂S]⁺• (Molecular Ion) | - |

| 130 | [C₄H₄NO₂S]⁺ | •CH₃ |

| 79 | [CH₃SO₂]⁺ | •C₄H₄N |

| 66 | [C₄H₄N]⁺ | •SO₂CH₃ |

| Note: Fragmentation pathways are predicted based on chemical principles. msu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uab.edu This technique is particularly useful for studying compounds with conjugated π-electron systems. vscht.czresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrrole ring. Unsubstituted pyrrole in the gas phase exhibits a strong absorption band around 210 nm, which is attributed to a π→π* transition of the conjugated diene system. nist.gov In solution, this peak may shift slightly. researchgate.net

The methanesulfonyl group attached to the nitrogen atom is not a strong chromophore itself in the typical UV-Vis range (200-800 nm). However, as an electron-withdrawing group, it acts as an auxochrome, which can modify the electronic structure of the pyrrole ring. This can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε) compared to unsubstituted pyrrole. chemicalbook.com Studies on similar pyrrolo-phenanthroline derivatives show strong absorption bands in the 250-280 nm and 350-410 nm ranges, indicating how substitution can significantly alter the electronic absorption properties. researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) in Vibrational and Surface Analysis

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. vscht.cz It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. libretexts.org For this compound, vibrations such as the symmetric SO₂ stretch and the "ring breathing" modes of the pyrrole ring are expected to produce strong Raman signals. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically increases the intensity of Raman signals (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. chemicalbook.com SERS is highly sensitive and can provide chemical fingerprint information from trace amounts of material. chemicalbook.com By analyzing SERS spectra, it is possible to obtain information about the orientation of this compound on the metal surface, as the enhancement effect is strongest for vibrational modes perpendicular to the surface. researchgate.net This makes SERS a valuable tool for studying the interfacial behavior of pyrrole derivatives. ehu.eusnih.gov

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Pyrrole C-H Stretch | 3150 - 3100 | Medium |

| Pyrrole Ring Modes | 1500 - 1300 | Strong |

| SO₂ Symmetric Stretch | 1180 - 1150 | Strong |

| Pyrrole Ring Breathing | ~1000 | Strong |

| C-S Stretch | 800 - 600 | Medium |

| Note: Predictions based on general principles and data from related compounds. nih.govresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample surface. msu.edunetlify.app The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected. chemicalbook.com

For this compound, XPS can provide quantitative elemental analysis and confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the individual element regions yield chemical state information from small shifts in the core-level binding energies.

S 2p: The sulfur in the methanesulfonyl group is in a high oxidation state (+6). This will result in a characteristic S 2p₃/₂ binding energy in the range of 168-170 eV.

O 1s: The two oxygen atoms are equivalent, bonded to the sulfur atom. The O 1s peak is expected to appear around 532-533 eV, typical for sulfonyl groups. researchgate.net

N 1s: The nitrogen atom is in a pyrrolic environment, bonded to two carbon atoms and a sulfur atom. The N 1s binding energy is expected to be around 400-401 eV. researchgate.net

C 1s: The C 1s spectrum would be more complex, with separate components for the α- and β-carbons of the pyrrole ring and the methyl carbon of the sulfonyl group, distinguishable by their different chemical environments.

| Element (Core Level) | Predicted Binding Energy (eV) | Chemical State Information |

| S 2p | 168 - 170 | Confirms R-SO₂-N environment |

| O 1s | 532 - 533 | Confirms S=O bond |

| N 1s | 400 - 401 | Confirms pyrrolic N-S environment |

| C 1s | 284 - 287 | Differentiates pyrrole and methyl carbons |

| Note: Predicted binding energies are based on literature values for similar functional groups. researchgate.netresearchgate.netnih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of a crystalline solid. vscht.czchemicalbook.com If this compound can be grown as a single crystal of sufficient quality, single-crystal XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. mdpi.com Furthermore, XRD provides detailed information about the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds, van der Waals forces, or potential π-π stacking between pyrrole rings. This information is crucial for understanding the solid-state properties of the material.

While specific crystallographic data for this compound are not publicly available, analysis of related heterocyclic structures shows that such studies provide definitive confirmation of molecular geometry and intermolecular connectivity. For instance, a study on a substituted triazolopyridazinoindole derivative determined it crystallized in the monoclinic system with a P2₁ space group, revealing the precise twist angles between the fused ring systems. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Methanesulfonylpyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

There is a notable absence of published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure of 1-methanesulfonylpyrrole. Consequently, detailed information on its molecular orbitals, electron density distribution, and electrostatic potential is not available. Similarly, DFT calculations elucidating the mechanisms of reactions involving this compound have not been a focused subject of research, leaving a void in the understanding of its reaction pathways from a computational standpoint.

Quantum Chemical Approaches to Reactivity and Selectivity Prediction

No dedicated research applying quantum chemical methods to predict the reactivity and selectivity of this compound could be identified. Such studies would typically involve the calculation of reactivity indices (e.g., Fukui functions, frontier molecular orbital energies) to forecast how the molecule would behave in various chemical reactions. The absence of this research means that predictions regarding its electrophilic and nucleophilic sites, as well as its regioselectivity and stereoselectivity, are not computationally substantiated.

Computational Modeling of Molecular Conformations and Intermolecular Interactions

Detailed computational modeling of the molecular conformations of this compound is not present in the current body of scientific literature. This includes analyses of its potential energy surface, rotational barriers of the methanesulfonyl group, and the planarity of the pyrrole (B145914) ring. Furthermore, studies focused on the computational modeling of its intermolecular interactions, which would provide insight into its behavior in condensed phases and its potential for forming complexes with other molecules, have not been reported.

Synthetic Applications and Construction of Complex Molecules Using 1 Methanesulfonylpyrrole

Role as a Key Intermediate and Building Block in Multi-step Syntheses

The strategic placement of the N-sulfonyl group makes 1-methanesulfonylpyrrole and its derivatives key intermediates in multi-step synthetic sequences. researchgate.netyoutube.comlibretexts.org The sulfonyl group acts as a robust protecting group for the pyrrole (B145914) nitrogen, stabilizing the otherwise reactive heterocycle and allowing for selective functionalization at the carbon positions. This stability is crucial during complex, multi-step syntheses where numerous reagents and conditions are employed. durham.ac.ukyoutube.com

N-Substituted pyrroles are valuable building blocks due to their prevalence in biologically active compounds. mdpi.com The synthesis of these building blocks can be achieved through various methods, including the Paal-Knorr condensation of γ-diketones with amines. researchgate.net The use of this compound as a foundational unit allows chemists to construct intricate molecular frameworks by sequentially adding complexity to the pyrrole core. semanticscholar.orgidw-online.dechemistryworld.com Once the desired molecular structure is assembled, the N-sulfonyl group can be cleaved if necessary, although it is often retained as an integral part of the final molecule, particularly in pharmaceutical applications. nih.gov The ability to use these pre-functionalized heterocyclic building blocks streamlines the synthetic process, making the construction of complex targets more efficient. researchgate.net

Incorporation of this compound Moiety into Pharmaceutical Analogues

The N-methanesulfonylpyrrole scaffold is a key structural motif in various pharmaceutical agents. Its incorporation is driven by the favorable physicochemical properties it imparts, including metabolic stability and specific binding interactions with biological targets.

A significant application of the this compound moiety is in the synthesis of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol. nih.govjmir.org Rosuvastatin, a prominent member of this class, is a fully synthetic statin that incorporates an N-methanesulfonyl pyrrole-substituted core. nih.gov This specific structural feature is a defining characteristic of this new generation of statins. nih.gov

The IUPAC name for Rosuvastatin is (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid, explicitly highlighting the N-methylmethanesulfonamido group attached to the pyrimidine (B1678525) ring, which is conceptually linked to the use of sulfonylated nitrogen heterocycles in medicinal chemistry. wikipedia.orgthebiogrid.org The synthesis of Rosuvastatin and its analogues involves the construction of this highly functionalized heterocyclic system, where the methanesulfonyl group plays a critical role. google.com The addition of this polar methanesulfonamide (B31651) group contributes to the drug's low lipophilicity and enhances its binding affinity for the HMG-CoA reductase enzyme through strong ionic interactions. nih.gov Research programs have focused on designing and synthesizing various pyrrole-based HMG-CoA reductase inhibitors, identifying potent analogues through systematic structural modifications. nih.govresearchgate.netresearchgate.net

Below is a table of pyrrole-based HMG-CoA reductase inhibitors and their in vitro potency, demonstrating the effectiveness of this class of compounds.

| Compound | IC₅₀ (μM) | Standard Drug | Standard Drug IC₅₀ (μM) |

| 62 | 0.0045 | Atorvastatin | 0.0038 |

| 63 | 0.0029 | Atorvastatin | 0.0038 |

| 64 | 0.0026 | Atorvastatin | 0.0038 |

| 65 | 0.0020 | Atorvastatin | 0.0038 |

| 66 | 0.012 | Rosuvastatin | 0.0031 |

| Data sourced from Pfefferkorn et al. researchgate.net |

The N-sulfonylated pyrrole ring serves as a valuable precursor for the synthesis of its saturated and partially saturated analogues, namely pyrrolidines and 3-pyrrolines. These five-membered nitrogen heterocycles are core structures in a vast array of biologically active molecules, including alkaloids and pharmaceutical agents. nih.govnih.gov

The transformation from an aromatic N-sulfonylpyrrole to a pyrrolidine (B122466) or pyrroline (B1223166) typically involves reduction of the pyrrole ring. Various synthetic methods can be employed to achieve this, with the N-sulfonyl group guiding the stereochemical outcome of the reaction. For instance, diastereoselective synthesis of pyrrolidines can be achieved through methods like copper-promoted intramolecular aminooxygenation of alkene-tethered sulfonamides. nih.gov While not starting directly from the aromatic pyrrole, these methods highlight the utility of the N-sulfonyl group in controlling the formation of the pyrrolidine ring. google.comevitachem.comresearchgate.net

Similarly, various strategies exist for the synthesis of 3-pyrrolines, which are versatile intermediates for further chemical transformations. organic-chemistry.orgtubitak.gov.trmdpi.com Methods for synthesizing these compounds include ring-closing metathesis, intramolecular chloroamination of allenes, and the ring expansion of vinyl aziridines. organic-chemistry.org The N-sulfonyl group is compatible with many of these reaction conditions and can be carried through the synthetic sequence to yield N-sulfonylated pyrroline and pyrrolidine derivatives. researchgate.netresearchgate.net

Development of New Reaction Methodologies Facilitated by N-Sulfonylpyrroles

The unique electronic nature of N-sulfonylpyrroles has facilitated the development of novel reaction methodologies. The electron-withdrawing sulfonyl group makes the pyrrole ring susceptible to certain types of transformations that are less common for electron-rich pyrroles. This has opened new avenues for the functionalization of the pyrrole core. nih.gov

A notable advancement is the use of N-sulfonylpyrroles in late-stage functionalization strategies employing photocatalysis. researchgate.net Perry and co-workers reported a method where an N-sulfonyl pyrrole acts as a key intermediate that, under reductive photoredox conditions, generates a sulfinate. researchgate.net This sulfinate intermediate can then be trapped with various electrophiles, such as methyl iodide, to form a methyl sulfone in a one-pot process. This metal-free photocatalytic approach provides access to radical chemistry under mild conditions, allowing for the diversification of sulfonamide-containing molecules and the synthesis of hybrid molecules derived from pharmaceutical compounds. researchgate.net This methodology expands the toolkit for modifying complex molecules containing the N-sulfonylpyrrole moiety, demonstrating its utility beyond a simple protecting group. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Methanesulfonylpyrrole

Advancements in Green and Sustainable Synthetic Protocols

The chemical industry's shift towards environmentally benign processes has significant implications for the synthesis of heterocyclic compounds like 1-Methanesulfonylpyrrole. While traditional synthetic routes for pyrrole (B145914) derivatives often rely on harsh conditions and hazardous materials, emerging research focuses on green alternatives. lucp.netsemanticscholar.org Future efforts will likely concentrate on adapting these sustainable methodologies specifically for the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of toxic substances. researchgate.netrsc.org

Key areas of development in green synthetic protocols applicable to pyrroles include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various N-substituted pyrroles. researchgate.net The application of microwave irradiation to the sulfonylation of pyrrole or to multicomponent reactions leading to this compound could offer a more energy-efficient pathway.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or "neat," minimizes the use and disposal of volatile organic compounds (VOCs). nih.gov Mechanochemical methods, such as ball milling, have been successfully used for the synthesis of N-substituted pyrroles and represent a promising solventless route. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus is shifting to environmentally friendly options like water, ethanol, or glycerol. researchgate.netresearchgate.net A carbon-supported nitrogen phosphorus-cobalt catalyst has been used for the one-pot synthesis of N-substituted pyrroles in ethanol, a green solvent. researchgate.net The development of protocols for this compound synthesis in such media is a critical research direction.

Reusable Catalysts: The use of heterogeneous or reusable catalysts, such as nano-crystalline sulfated zirconia, simplifies product purification and reduces waste. researchgate.net Designing and implementing recyclable catalysts for the specific synthesis of this compound is a key goal.

Table 1: Comparison of Green Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. researchgate.net | Rapid and efficient sulfonylation of pyrrole or one-pot synthesis. |

| Solvent-Free Mechanochemistry | Eliminates solvent waste, can lead to novel reactivity. researchgate.net | Environmentally friendly synthesis from pyrrole and methanesulfonyl chloride. |

| Synthesis in Green Solvents | Use of non-toxic, renewable solvents like water, ethanol, or glycerol. researchgate.netresearchgate.net | Development of aqueous or alcohol-based synthetic routes. |

| Reusable Heterogeneous Catalysts | Ease of separation, catalyst recycling, reduced waste streams. researchgate.net | A more sustainable process with simplified purification. |

Exploration of Novel Catalytic Systems for this compound Transformations

Beyond its synthesis, the functionalization of the this compound core is crucial for creating diverse molecular architectures. The pyrrole ring is electron-rich, making it amenable to electrophilic substitution, but modern catalysis offers more sophisticated and selective transformation pathways. nih.gov Future research will undoubtedly focus on applying novel catalytic systems to unlock the full synthetic potential of this compound.

Emerging catalytic paradigms for the transformation of pyrroles include:

Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct formation of new bonds (e.g., C-C, C-N, C-O) at the C-H positions of the pyrrole ring, avoiding the need for pre-functionalized starting materials. nih.gov Exploring transition metal catalysts (e.g., based on palladium, rhodium, or iridium) for the selective C-H functionalization of this compound would provide direct access to a wide array of complex derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable tool for organic synthesis. This approach can enable unique transformations, including radical-based reactions, that are often difficult to achieve with traditional methods. nih.gov Investigating photocatalytic cycles for the derivatization of this compound could lead to novel compounds with interesting properties.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for driving redox reactions, minimizing waste and providing precise control over reactivity. researchgate.net The application of electrochemical methods to functionalize the this compound scaffold is a promising avenue for sustainable chemical synthesis.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While still a nascent field for pyrrole chemistry, the development of engineered enzymes for the specific transformation of this compound represents a long-term goal for green chemistry.

Table 2: Novel Catalytic Strategies for Pyrrole Functionalization

| Catalytic System | Description | Potential Transformation of this compound |

|---|---|---|

| Transition Metal Catalysis | Direct C-H functionalization to form C-C or C-heteroatom bonds. nih.gov | Direct arylation, alkylation, or amination at the C2/C5 or C3/C4 positions. |

| Photocatalysis | Use of light to drive chemical reactions, often via radical intermediates. nih.gov | Radical additions, cross-coupling reactions under mild conditions. |

| Electrosynthesis | Using electrical current to mediate redox reactions. researchgate.net | Oxidative or reductive coupling reactions without chemical reagents. |

| Multifunctional Catalysts | Catalysts capable of promoting multiple reaction steps in a one-pot sequence. researchgate.netnih.gov | Tandem reactions to build complex molecules from this compound. |

Integration into Advanced Materials and Supramolecular Chemistry

The unique electronic properties and structural features of the pyrrole ring make it a valuable component in materials science and supramolecular chemistry. nih.govmdpi.com The presence of the electron-withdrawing methanesulfonyl group in this compound can significantly modulate these properties, opening up new avenues for its application in advanced materials. While specific research on this compound in this context is limited, its potential can be inferred from the broader field of pyrrole-containing materials.

Future research directions may include:

Conducting Polymers: Polypyrrole is a well-known organic conducting polymer. The incorporation of this compound as a monomer or co-monomer could be explored to tune the electronic properties, solubility, and stability of the resulting polymers for applications in sensors, electronics, or energy storage.

Fluorescent Materials: Arylpyrrole derivatives are used in the design of fluorescent sensors and dyes. researchgate.net The methanesulfonyl group can influence the photophysical properties of a chromophore. Therefore, synthesizing and studying the fluorescence characteristics of derivatives of this compound is a promising area for developing new sensors or bio-imaging agents.

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures through non-covalent interactions. mdpi.comnorthwestern.edu The nitrogen atom of the pyrrole ring and the oxygen atoms of the sulfonyl group in this compound can act as hydrogen bond acceptors. This suggests that this compound could be a valuable building block for designing new macrocycles or self-assembling systems for molecular recognition, catalysis, or transport. mdpi.comnorthwestern.edu For example, pyrrole-based macrocycles like calix benthamdirect.compyrroles are renowned for their host-guest chemistry. mdpi.com

The systematic investigation of how the methanesulfonyl group influences intermolecular interactions will be key to integrating this compound into functional supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methanesulfonylpyrrole, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves sulfonation of pyrrole derivatives using reagents like chlorosulfonic acid or methanesulfonyl chloride. For example, refluxing precursors in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization from methanol, is a validated method . Optimization may include adjusting solvent polarity, reaction time, and stoichiometric ratios of sulfonating agents to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC : Employ USP methods with methylsulfonylmethane standards for quantification, using peak response ratios (e.g., di(ethylene glycol) methyl ether as an internal standard) .

- Gas Chromatography (GC) : Analyze volatile impurities or decomposition products using NIST-validated protocols with methylene chloride:acetone as a solvent system .

- NMR/FTIR : Confirm functional groups (e.g., sulfonyl peaks at ~1350–1300 cm⁻¹ in IR) and molecular structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .

- Skin/Eye Protection : Wash with soap/water for skin contact; rinse eyes with water for ≥15 minutes .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonation reactions of pyrrole derivatives be addressed?

- Methodology : Mechanistic studies suggest that sulfonation at the C-3 position of pyrroles dominates under acidic conditions (e.g., chlorosulfonic acid in acetonitrile). Computational modeling (DFT) can predict electron density distribution to guide reagent selection. Experimental validation via X-ray crystallography (e.g., Bruker SMART systems) confirms regiochemical outcomes .

Q. What strategies resolve contradictions in reported sulfonation positions for this compound analogs?

- Methodology : Cross-validate findings using:

- Isotopic Labeling : Track sulfonation pathways with ³⁵S-labeled reagents.

- Comparative Kinetic Studies : Measure reaction rates under varying temperatures and solvents to identify dominant pathways .

- Meta-Analysis : Reconcile historical data (e.g., conflicting claims about C-2 vs. C-3 sulfonation) by standardizing reaction protocols .

Q. How can thermal stability and decomposition pathways of this compound be studied for long-term storage?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 5°C/min in nitrogen atmosphere).

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via LC-MS .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Molecular Dynamics Simulations : Use software like Gaussian or ORCA to model transition states and activation energies.

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by crystallographic data .

Methodological Best Practices

- Data Validation : Ensure reproducibility by repeating experiments with surrogate standards (e.g., 2-Fluorobiphenyl for HPLC calibration) .

- Experimental Design : Narrow objectives to avoid unnecessary data collection; align methodologies with clearly defined research phases (e.g., synthesis → characterization → application testing) .

- Manuscript Reporting : Avoid data manipulation; explicitly state limitations and contradictions in results (e.g., conflicting sulfonation mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.